![molecular formula C14H20N2O B7592512 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7592512.png)
2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential for various applications. DMPP is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has a molecular formula of C14H21NO and a molecular weight of 219.33 g/mol.
作用機序
2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide acts as an agonist of nAChRs, which are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. When 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide binds to the receptor, it causes a conformational change that leads to the opening of the ion channel. This results in the influx of cations such as sodium and calcium, leading to depolarization of the cell membrane and the generation of an action potential.
Biochemical and Physiological Effects:
2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide has been shown to have various biochemical and physiological effects. One of the primary effects of 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide is its ability to enhance cognitive function. 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide has been shown to improve learning and memory in animal models. Additionally, 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the primary advantages of using 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide in lab experiments is its high potency and selectivity for nAChRs. This allows for precise manipulation of the receptor activity without affecting other neurotransmitter systems. Additionally, 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide has a long half-life, which allows for sustained receptor activation. However, one limitation of using 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide is its potential toxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide. One potential direction is the development of 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide-based drugs for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanisms of 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide's anti-inflammatory effects and its potential use in the treatment of inflammatory conditions. Finally, the development of more selective and potent 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide analogs may lead to the discovery of novel therapeutic targets.
合成法
The synthesis of 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide involves the reaction of 2,3-dimethylphenylamine with acetic anhydride in the presence of a catalyst such as phosphoric acid. The reaction results in the formation of 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide as a white crystalline solid with a high yield.
科学的研究の応用
2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide has been extensively studied for its potential application in various scientific research fields. One of the primary applications of 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide is in the field of neuroscience. 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide acts as an agonist of nicotinic acetylcholine receptors (nAChRs), which are involved in various neurological processes such as learning, memory, and attention. 2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide has been shown to enhance the activity of nAChRs, leading to improved cognitive function.
特性
IUPAC Name |
2-[2-(2,3-dimethylphenyl)pyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-5-3-6-12(11(10)2)13-7-4-8-16(13)9-14(15)17/h3,5-6,13H,4,7-9H2,1-2H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIOGHHJUOEXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCN2CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,5-Dichlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7592429.png)
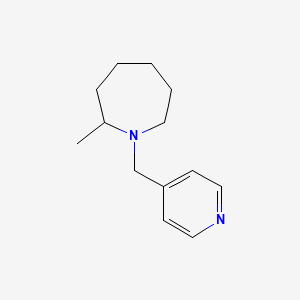
![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)


![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7592473.png)
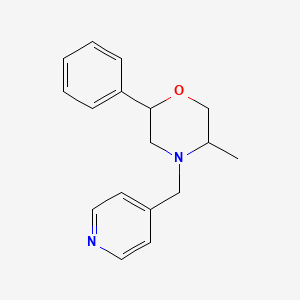
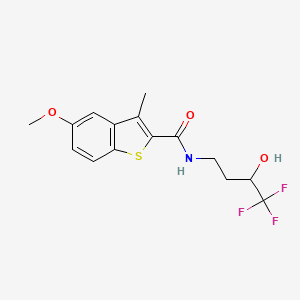
![N-methyl-N-thieno[3,2-d]pyrimidin-4-ylthiophene-2-carboxamide](/img/structure/B7592494.png)
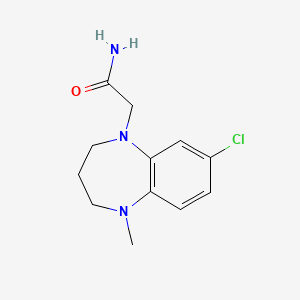
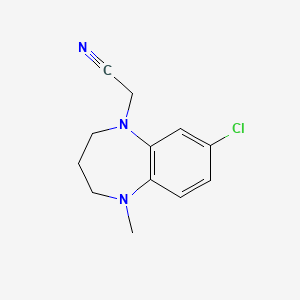
![N-cyclopentyl-N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,2,4-triazol-1-yl)benzamide](/img/structure/B7592519.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7592529.png)
![N-[2-(benzenesulfinyl)ethyl]-2-(2,6-dimethylanilino)acetamide](/img/structure/B7592541.png)